
Lactosyl maprotiline-d5
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Overview
Description
Lactosyl maprotiline-d5 is a deuterated derivative of lactosyl maprotiline, which is a conjugate of lactose and maprotiline. Maprotiline is a tetracyclic antidepressant known for its efficacy in treating depressive disorders. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lactosyl maprotiline-d5 involves the conjugation of deuterated lactose with maprotiline. The reaction typically requires a catalyst and specific reaction conditions to ensure the successful attachment of the deuterated lactose to the maprotiline molecule. The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Lactosyl maprotiline-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacokinetic Studies
Lactosyl Maprotiline-d5 is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of maprotiline in various biological systems. The stable isotope labeling allows for precise quantification using mass spectrometry techniques.
Case Study: Mass Spectrometry Analysis
A study demonstrated the use of this compound in mass spectrometry to analyze drug metabolism in human liver microsomes. The labeled compound enabled researchers to identify metabolic pathways and quantify the formation of metabolites, providing insights into the drug's efficacy and safety profile .
Drug Repurposing and Antiviral Research
Recent research has identified maprotiline as a potential candidate for repurposing against various diseases beyond its original antidepressant indication. This compound can be instrumental in these studies due to its ability to trace the compound's effects in vivo.
Case Study: Antiviral Activity
In a network medicine-based study, maprotiline was identified as a potential immune checkpoint inhibitor for colorectal and lung cancers. The study utilized this compound to validate its effects on PD-L1 expression in cancer cells, demonstrating enhanced antitumor activity when combined with other therapies . This highlights the compound's versatility in cancer treatment research.
Antibacterial Properties
Maprotiline has shown significant antibacterial properties against Francisella novicida, a model organism for studying tularemia. This compound can be used to investigate the mechanisms underlying these effects.
Case Study: Biofilm Inhibition
A study screened FDA-approved drugs for their antibiofilm activity against F. novicida. The results indicated that maprotiline significantly inhibited biofilm formation without affecting bacterial growth significantly. This suggests that this compound could be used to further explore the anti-virulence properties of maprotiline .
Applications in Proteomics
This compound is also valuable in proteomics, where it can serve as an internal standard for quantifying proteins and metabolites in complex biological samples.
Data Table: Applications in Proteomics
Application Area | Description | Methodology Used |
---|---|---|
Quantification | Internal standard for protein quantification | Mass spectrometry |
Metabolite Profiling | Trace metabolic pathways involving maprotiline | LC-MS/MS |
Drug Interaction Studies | Assessing interactions with various proteins | Affinity chromatography |
Mechanism of Action
Lactosyl maprotiline-d5 exerts its effects by inhibiting the reuptake of norepinephrine at presynaptic nerve endings, thereby increasing its concentration in the synaptic clefts of the brain. This action enhances adrenergic synaptic transmission, which is believed to be responsible for its antidepressant effects. The compound also interacts with various molecular targets, including cellular retinoic acid binding protein 1 (CRABP1), and affects pathways such as the ERK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Maprotiline: The parent compound, used to treat depressive disorders.
Maprotiline-d5 Hydrochloride: A deuterated form of maprotiline hydrochloride.
Maprotiline Impurity D: A related compound used in pharmaceutical research.
Uniqueness
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for producing lactosyl derivatives like lactosyl maprotiline-d5, and how can reaction progress be monitored?
- Methodological Answer : Lactosyl derivatives are synthesized via stereoselective activation of unprotected lactose to form lactosyl carbonates, followed by coupling with amine-containing scaffolds (e.g., maprotiline-d5). Key steps include using catalysts like Cp₂HfCl₂-AgOTf for glycosidic bond formation and monitoring reaction progress via TLC to assess purity and intermediate formation . For reproducibility, ensure anhydrous conditions and standardized washing steps (e.g., water washes to remove diethylammonium chloride byproducts) .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis, multi-step purification is critical. Techniques include:
- Liquid-liquid extraction : Washing with water to remove hydrophilic impurities (e.g., excess amines) .
- Chromatography : Use silica gel columns for separating lactosyl carbamates from unreacted starting materials, guided by TLC retention factors .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to isolate crystalline products .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopy : NMR (¹H, ¹³C) to confirm glycosidic bond formation and scaffold attachment .
- Mass Spectrometry : High-resolution MS for molecular weight verification .
- Fatty Acid Analysis : If applicable, use GC-MS with standardized tables (e.g., fatty acid composition tables per pharmacopeial guidelines) to assess lipid-linked impurities .
Advanced Research Questions
Q. How should inhibitory potency assays for this compound be designed to evaluate lectin-binding interactions?
- Methodological Answer :
- Solid-Phase Screening : Immobilize target lectins (e.g., galectins, VAA) on plates and measure inhibition via competitive binding with this compound. Use valence-corrected IC₅₀ values to compare potency against free lactose .
- Cell-Based Assays : Test inhibition of tumor cell adhesion to lectin-coated surfaces. Include controls for cytotoxicity (e.g., MTT assays) to confirm specificity .
- Data Interpretation : Normalize activity to scaffold structure (e.g., butene diol spacers) rather than valency alone, as scaffold geometry impacts lectin selectivity .
Q. How can contradictions in inhibitory activity data (e.g., valency vs. scaffold effects) be resolved?
- Methodological Answer :
- Cross-Platform Validation : Compare results from biochemical assays (e.g., ELISA) with cell-based systems to identify context-dependent effects .
- Structural Modeling : Use molecular docking to correlate spacer length (e.g., butene diol) with lectin-binding site accessibility .
- Statistical Analysis : Apply multivariate regression to disentangle contributions of valency, scaffold, and matrix glycans to inhibitory potency .
Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt pharmacopeial guidelines for critical steps (e.g., hydroxyl value and saponification value specifications) .
- Inter-Lab Calibration : Share reference samples for TLC/MS alignment and validate methods via round-robin testing .
- Documentation : Report detailed procedures for solvent systems, catalyst batches, and washing steps to minimize variability .
Q. How do cell-based assays complement biochemical data in evaluating this compound’s bioactivity?
- Methodological Answer :
- Physiological Relevance : Cell assays reveal lectin-blocking efficacy in complex matrices (e.g., tumor cell membranes), which may differ from purified protein interactions .
- Selectivity Profiling : Test this compound against multiple lectin families (e.g., galectins vs. plant toxins) to identify scaffold-driven selectivity .
- Dose-Response Curves : Use non-linear regression to calculate cell-specific IC₅₀ values and compare with biochemical data .
Q. What analytical approaches are recommended for assessing this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers mimicking physiological pH/temperature and monitor degradation via HPLC .
- Fatty Acid Oxidation Analysis : If lipid-conjugated, track hydroperoxide formation using spectrophotometric assays (e.g., FOX method) .
- Long-Term Stability : Store samples under controlled conditions (e.g., -80°C, argon atmosphere) and periodically assess purity .
Properties
Molecular Formula |
C32H43NO10 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2 |
InChI Key |
KTPQVFNPAHZOPE-PGAUCXTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46 |
Canonical SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
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